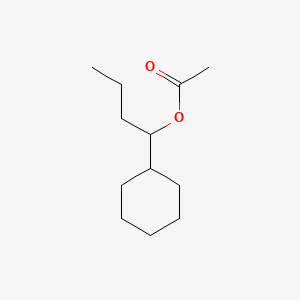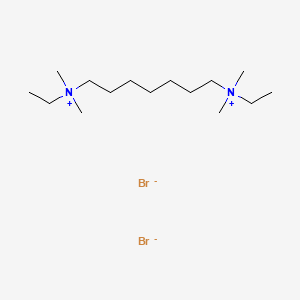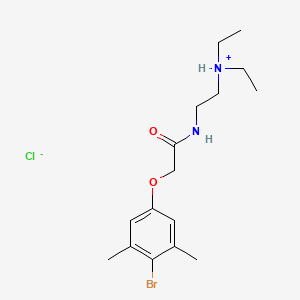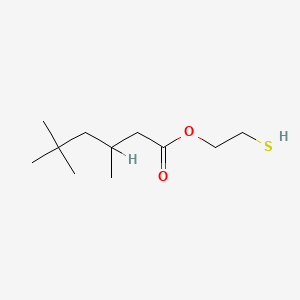
4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group and a nitro group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitro-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products:
Reduction: Formation of 4-Amino-N-(5-amino-2-thiazolyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides.
Cyclization: Formation of fused ring systems with potential biological activity.
Scientific Research Applications
4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The nitro group plays a crucial role in its antimicrobial activity by interfering with bacterial DNA synthesis .
Comparison with Similar Compounds
- 4-Amino-N-(5-methyl-2-thiazolyl)benzenesulfonamide
- 4-Amino-N-(5-chloro-2-thiazolyl)benzenesulfonamide
- 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
Comparison: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency in enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
960-34-9 |
|---|---|
Molecular Formula |
C9H8N4O4S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-amino-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N4O4S2/c10-6-1-3-7(4-2-6)19(16,17)12-9-11-5-8(18-9)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
AFFXCPACBHRYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
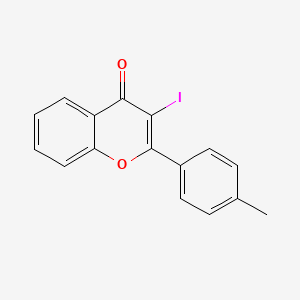
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
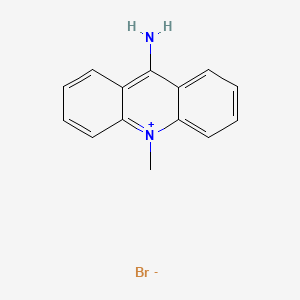
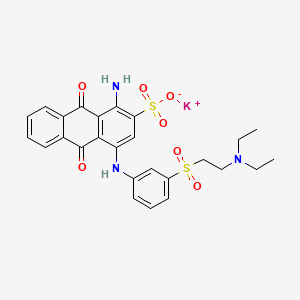


![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

